4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride
Overview
Description
“4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride” is a chemical compound with the molecular formula C12H17ClFNS . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring with a thiomethyl group attached to the 4-position of the piperidine ring. This thiomethyl group is further substituted with a 4-fluorophenyl group .
Scientific Research Applications
Pharmacological Properties and Applications
- Selective Serotonin Reuptake Inhibitor (SSRI): Paroxetine hydrochloride, a derivative of 4-(((4-Fluorophenyl)thio)methyl)piperidine, is a selective serotonin reuptake inhibitor (SSRI) used for treating depression and several anxiety disorders. Its physicochemical properties, spectroscopic data, and pharmacokinetics have been thoroughly documented (Germann, Ma, Han, & Tikhomirova, 2013).
Synthesis and Chemical Analysis
- Synthesis for Metabolic Studies: The synthesis of neuroleptic agents involving similar structures for use in metabolic studies has been explored. This includes synthesizing compounds for research on metabolic pathways (Nakatsuka, Kawahara, & Yoshitake, 1981).
- Discovery of Antimycobacterial Compounds: The discovery and synthesis of spiro-piperidin-4-ones, including compounds with similar structures, have shown significant in vitro and in vivo activity against various strains of Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).
Medical and Biological Research
- Calcium-Channel Blocking and Antihypertensive Activities: Research has demonstrated the potential of certain 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines, with similar chemical structures, as calcium-channel blockers and antihypertensive agents (Shanklin, Johnson, Proakis, & Barrett, 1991).
- Degradation Impurity Analysis: The spectral characterization of degradation impurities in paroxetine hydrochloride hemihydrate, which shares a similar chemical backbone, has been performed. This includes studying impurities formed under stressed conditions, important for pharmaceutical quality control (Munigela, Babu, Yerramilli, Kolla, Krishnamurthy, & Mathad, 2008).
Neurological Research
- Serotonin Reuptake Inhibition and Memory Improvement: A study on a compound structurally similar to 4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride indicated its potential in improving cognitive impairments caused by cholinergic dysfunction (Miura, Nakata, Tanaka, Hiraga, Ikeda, Ohata, & Iwasaki, 1993).
Safety and Hazards
The compound is classified as potentially hazardous. Precautionary statements include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Properties
IUPAC Name |
4-[(4-fluorophenyl)sulfanylmethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNS.ClH/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVKGFHRWVSQSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CSC2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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